
2-Dodecylbenzenesulfonic acid
Overview
Description
2-Dodecylbenzenesulfonic acid is an organic compound with the molecular formula C18H30O3S. It is a member of the dodecylbenzenesulfonic acids class, characterized by a long-chain alkyl group attached to a benzene ring, which is further linked to a sulfonic acid group. This structure imparts significant surfactant properties, making it a crucial component in various industrial applications, particularly in the production of detergents and cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is conducted under controlled temperatures to yield a complex mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods: In industrial settings, the sulfonation reaction is often carried out in continuous reactors, such as falling film reactors, where dodecylbenzene and sulfur trioxide react to produce the sulfonic acid . This method ensures high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Strong bases like sodium hydroxide or nucleophiles such as amines can be used.
Major Products:
Oxidation: Sulfonates.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Key Applications
The applications of 2-Dodecylbenzenesulfonic acid can be categorized into several sectors:
Detergents and Cleaning Agents
- Household Detergents : DBSA is widely used in formulating household cleaning products due to its excellent emulsifying, dispersing, and wetting properties. It enhances the cleaning efficacy by reducing surface tension .
- Industrial Cleaners : It is also employed in industrial degreasers and heavy-duty cleaning agents where strong surfactant action is required .
Personal Care Products
- DBSA is incorporated in personal care formulations such as shampoos and soaps, where it contributes to effective cleansing while maintaining mildness on the skin .
Agricultural Applications
- In agriculture, DBSA acts as a soil conditioner, improving soil structure and nutrient availability, thus enhancing crop yields .
Oil Recovery
- The compound is utilized in the oil industry as a component of drilling fluids. Its properties help reduce friction during drilling operations, facilitating smoother processes .
Chemical Manufacturing
- DBSA serves as an ingredient in the production of various alkylbenzene sulfonate salts and is also used in metalworking fluids and hydraulic fluids due to its stability under alkaline conditions .
Case Study 1: Oil Industry Application
A study demonstrated that the inclusion of DBSA in drilling fluids significantly reduced friction and improved the efficiency of drilling operations. The use of DBSA allowed for smoother drilling processes while protecting machinery from wear .
Case Study 2: Personal Care Product Efficacy
Research on the formulation of shampoos revealed that products containing DBSA exhibited superior cleansing properties compared to those without it. The surfactant's ability to emulsify oils and dirt resulted in better performance in removing impurities from hair .
Data Table: Applications Overview
Application Area | Specific Uses | Benefits |
---|---|---|
Detergents | Household cleaners, industrial degreasers | Enhanced cleaning efficacy |
Personal Care | Shampoos, soaps | Mildness with effective cleansing |
Agriculture | Soil conditioners | Improved nutrient availability |
Oil Recovery | Drilling fluids | Reduced friction during drilling |
Chemical Manufacturing | Alkylbenzene sulfonate salts | Stability in alkaline conditions |
Mechanism of Action
The mechanism of action of 2-dodecylbenzenesulfonic acid is primarily based on its surfactant properties. The long-chain alkyl group attached to the benzene ring, linked to a sulfonic acid group, allows it to reduce surface tension effectively. This enhances the mixing of water with oils and fats, making it an efficient cleaning agent . The compound acts as an emulsifier, wetting agent, and dispersant, facilitating the stable mixing of otherwise immiscible substances .
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Decylbenzenesulfonate
- Tridecylbenzenesulfonate
Comparison: 2-Dodecylbenzenesulfonic acid is unique due to its specific alkyl chain length and the position of the sulfonic acid group on the benzene ring. This structure provides superior surfactant properties compared to other similar compounds, such as sodium dodecylbenzenesulfonate and decylbenzenesulfonate . The longer alkyl chain in this compound enhances its ability to reduce surface tension more effectively, making it a preferred choice in applications requiring high-efficiency surfactants .
Biological Activity
2-Dodecylbenzenesulfonic acid (DBSA) is an organic compound classified as a benzenesulfonic acid derivative. It is characterized by its long hydrophobic dodecyl chain and a sulfonic acid group, which imparts unique biological and chemical properties. This article explores the biological activity of DBSA, including its mechanisms of action, applications in various fields, and relevant case studies.
- Molecular Formula : C18H30O3S
- Molecular Weight : 326.49 g/mol
- Solubility : Soluble in water, alcohols, and various organic solvents .
- Structure : The compound features a dodecyl group attached to a benzene ring with a sulfonic acid functional group, enhancing its amphiphilic nature.
Mechanisms of Biological Activity
DBSA exhibits several biological activities due to its surfactant properties:
- Antimicrobial Activity : DBSA has demonstrated efficacy against various microbial strains. Its mechanism involves disrupting microbial membranes, leading to cell lysis. Studies have shown that DBSA can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Catalytic Properties : As a Bronsted acid catalyst, DBSA facilitates the synthesis of various organic compounds. For instance, it has been used in the eco-friendly synthesis of quinoxaline derivatives, which possess diverse pharmacological profiles .
- Cellular Signaling : As a secondary metabolite, DBSA may play roles in cellular signaling pathways, potentially influencing processes such as apoptosis and inflammation .
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of DBSA against Staphylococcus aureus and Escherichia coli. The results indicated that DBSA exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Catalytic Applications
Research published in the European Journal of Lipid Science and Technology highlighted the use of DBSA in catalyzing esterification reactions for biodiesel production. The study reported an optimal yield of 95% under specific reaction conditions, showcasing its potential as a green catalyst in sustainable chemistry .
Toxicological Studies
Toxicological assessments have indicated that while DBSA is effective as an antimicrobial agent, it is also corrosive to biological tissues at higher concentrations. A concentration of 0.5% to 1% in water caused significant irritation to skin and eyes . This duality emphasizes the need for careful handling and application in industrial settings.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-dodecylbenzenesulfonic acid, and how do they influence its applications in research?
- Answer : The compound (C₁₈H₃₀O₃S, MW 326.49) is a sulfonic acid derivative with a dodecyl chain. Key properties include:
- Solubility : Soluble in water (10 g/L at 20°C), ethanol, and alkaline solutions, but insoluble in non-polar organic solvents .
- Density : 1.06 g/mL at 20°C, with a boiling point of 82°C and flash point of 85°F .
- Acidity : pKa ≈ 0.7 at 20°C, making it a strong Brønsted acid suitable for catalysis .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Answer : The compound is classified under GHS Hazard Category 8 (corrosive) with risks of skin/eye irritation (H315, H319) and acute toxicity (H302). Safety protocols include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and metals .
- Methodological Note : Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste services .
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
- Answer : The compound is typically synthesized via sulfonation of dodecylbenzene using concentrated sulfuric acid or oleum. Key steps:
- Reaction : Dodecylbenzene + H₂SO₄ → this compound at 40–60°C .
- Purification : Neutralize with NaOH to form the sodium salt, followed by recrystallization or column chromatography .
- Methodological Note : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol) and confirm structure via ¹H NMR (δ 1.2–1.6 ppm for dodecyl chain) .
Advanced Research Questions
Q. How does this compound function as a Brønsted acid-surfactant combined catalyst in organic synthesis?
- Answer : The compound acts as a dual-function catalyst in reactions like the Pictet–Spengler synthesis of quinoxalines:
- Acidic Role : Protonates aldehydes/isatins to activate electrophiles .
- Surfactant Role : Forms micelles in ethanol, enhancing reaction rates by concentrating reactants at interfaces .
Q. What evidence supports the biological relevance of this compound in metabolomic studies?
- Answer : The compound has been identified as a prognostic biomarker in refractory tumor-induced osteomalacia (TIO):
- Metabolomic Profiling : UPLC-MS detected elevated serum levels in non-remission TIO patients (VIP score >2.0) .
- Pathway Analysis : Linked to lipid metabolism disruptions, potentially influencing phosphate homeostasis .
- Methodological Note : Use sparse partial least squares discriminant analysis (sPLS-DA) to distinguish metabolite profiles between patient cohorts .
Q. How does this compound compare to other sulfonic acids in antiviral disinfectant formulations?
- Answer : In silico studies rank it favorably for eco-pharmaco-economic balance:
- Efficacy : Binds to viral glycoproteins (e.g., HA, VP8) with LBE scores of −7.5 to −8.5 kcal/mol, comparable to chlorhexidine .
- Environmental Impact : Lower ecotoxicity (66%) vs. hexachlorophene (82%) .
Q. Data Contradictions and Resolutions
- Solubility Variability : Some sources report water solubility as 10 g/L , while others note insolubility in "general organic solvents" . Resolution: Solubility is pH-dependent; the sodium salt form (e.g., Na-DBSA) is more water-soluble .
- Toxicity Classification : Discrepancies exist between OSHA (Category 4 oral toxicity) and GHS (Category 3 respiratory irritation) . Resolution: Follow the most stringent protocol (GHS H335) for respiratory protection .
Properties
IUPAC Name |
2-dodecylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQQQGBSDOWNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
Record name | DODECYLBENZENESULFONIC ACID | |
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DSSTOX Substance ID |
DTXSID10860152 | |
Record name | 2-Dodecylbenzenesulfonic acid | |
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Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline] | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | Benzenesulfonic acid, dodecyl- | |
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Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |
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Record name | Dodecyl benzene sulfonic acid | |
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Boiling Point |
greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | DODECYL BENZENE SULFONIC ACID | |
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Flash Point |
300 °F (USCG, 1999), 149 °C, 300 °F open cup | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | Dodecyl benzene sulfonic acid | |
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Density |
1 at 77 °F (USCG, 1999), 1 @ 25 °C | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Mechanism of Action |
/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/ | |
Record name | DODECYL BENZENE SULFONIC ACID | |
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Color/Form |
Light yellow to brown | |
CAS No. |
27176-87-0, 47221-31-8, 85536-14-7 | |
Record name | DODECYLBENZENESULFONIC ACID | |
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Record name | o-Dodecylbenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, dodecyl- | |
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Retrosynthesis Analysis
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